molecular formula C10H8FN B11919853 1-Amino-2-fluoronaphthalene

1-Amino-2-fluoronaphthalene

Cat. No.: B11919853
M. Wt: 161.18 g/mol
InChI Key: ATLXSDBIQAJUBO-UHFFFAOYSA-N
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Description

1-Amino-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the first position and a fluorine atom at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-fluoronaphthalene can be synthesized through a multi-step process involving diazotization and substitution reactions. The general procedure involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

1-Amino-2-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

  • Oxidized derivatives (quinones)
  • Reduced derivatives (amines)
  • Substituted naphthalenes

Mechanism of Action

The mechanism of action of 1-amino-2-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the naphthalene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Amino-2-fluoronaphthalene can be compared with other similar compounds, such as:

Uniqueness: The presence of both an amino group and a fluorine atom on the naphthalene ring makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H8FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2

InChI Key

ATLXSDBIQAJUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)F

Origin of Product

United States

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